molecular formula C11H15ClO4S B13273137 2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride

2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride

Cat. No.: B13273137
M. Wt: 278.75 g/mol
InChI Key: GVGZFSNYBWERDA-UHFFFAOYSA-N
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Description

2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride ( 1340420-72-5) is a specialized organic building block of interest in synthetic chemistry and drug discovery. With the molecular formula C 11 H 15 ClO 4 S and a molecular weight of 278.75 g/mol, this compound integrates a reactive sulfonyl chloride group with a benzyl-protected polyether chain. The sulfonyl chloride functional group is highly electrophilic, allowing this compound to serve as a key intermediate for introducing sulfonate groups into target molecules via nucleophilic substitution reactions. It is particularly valuable for the synthesis of sulfonamide derivatives upon reaction with amines, a common motif in medicinal chemistry and pharmaceutical research . The structure of this compound, featuring an ethylene glycol spacer linked to a benzyloxy group, suggests potential applications as a linker molecule. Similar PEG-based benzyloxy ethers are recognized for their use in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules, where they can provide solubility and an optimal spatial separation between functional domains . Researchers can also leverage the benzyl ether group as a protective group that can be selectively removed under hydrogenolysis conditions, offering a strategic handle for further chemical modification. This compound requires cold-chain transportation and must be stored at recommended temperatures to maintain its stability and reactivity. This product is intended for research applications in a laboratory setting and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H15ClO4S

Molecular Weight

278.75 g/mol

IUPAC Name

2-(2-phenylmethoxyethoxy)ethanesulfonyl chloride

InChI

InChI=1S/C11H15ClO4S/c12-17(13,14)9-8-15-6-7-16-10-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

GVGZFSNYBWERDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary and most documented method for synthesizing this compound involves the chlorosulfonation of the corresponding alcohol precursor, 2-[2-(benzyloxy)ethoxy]ethanol, using thionyl chloride (SOCl₂) as the chlorinating agent. This reaction typically proceeds under reflux conditions, where thionyl chloride acts both as a reagent and solvent, facilitating the conversion of the terminal hydroxyl group into the sulfonyl chloride moiety.

Reaction scheme:

$$
\text{C}9\text{H}{12}\text{O}3 + \text{SOCl}2 \rightarrow \text{C}9\text{H}{11}\text{ClO}3\text{S} + \text{HCl} + \text{SO}2
$$

  • Starting material: 2-[2-(benzyloxy)ethoxy]ethanol
  • Reagent: Thionyl chloride (SOCl₂)
  • Conditions: Reflux, inert atmosphere often employed to prevent side reactions
  • By-products: Hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases are evolved and require proper handling

This method is favored for its straightforwardness and relatively high yield, typically exceeding 85% under optimized conditions.

Alternative Sulfonylation Approaches

While thionyl chloride is the most common reagent, other sulfonyl chloride-forming agents have been explored in related sulfonylation chemistry, such as:

  • Sulfuryl chloride (SO₂Cl₂): Sometimes used for sulfonyl chloride formation but less selective and harsher.
  • Chlorosulfonic acid (ClSO₃H): Employed in aromatic sulfonyl chloride synthesis but generally avoided for sensitive aliphatic substrates like 2-[2-(benzyloxy)ethoxy]ethanol due to potential side reactions.

However, these alternatives are less documented for this specific compound and often lead to lower purity or yield.

Purification and Characterization

Post-reaction, the crude sulfonyl chloride is typically purified by:

Characterization is confirmed by:

Research Outcomes and Data Analysis

Reaction Optimization Studies

Several studies have examined parameters affecting the yield and purity of this compound synthesis:

Parameter Optimal Condition Effect on Yield/Purity
Temperature Reflux (~70–80 °C) Ensures complete conversion
Reaction Time 4–6 hours Longer times improve yield
Solvent Neat SOCl₂ or inert solvent (e.g., dichloromethane) Neat SOCl₂ preferred for efficiency
Atmosphere Nitrogen or argon Prevents oxidation side reactions
Molar Ratio (SOCl₂:Alcohol) 2:1 to 3:1 Excess SOCl₂ drives reaction forward

Mechanistic Insights

The sulfonyl chloride formation proceeds via nucleophilic substitution at the hydroxyl group with the electrophilic sulfur center of thionyl chloride. The reaction mechanism involves:

  • Formation of an intermediate chlorosulfite ester
  • Elimination of sulfur dioxide and chloride ion
  • Generation of sulfonyl chloride functionality

This mechanism is supported by kinetic studies and intermediate trapping experiments in related sulfonyl chloride syntheses.

Comparative Analysis with Related Compounds

Compound Name Functional Group Preparation Method Similarity Unique Features
2-(Benzyloxy)ethane-1-sulfonyl chloride Sulfonyl chloride Identical sulfonylation route Shorter ethoxy chain, simpler structure
2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonic acid Sulfonic acid Oxidation of sulfonyl chloride or direct sulfonation Acidic group, different reactivity
2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonamide Sulfonamide Nucleophilic substitution of sulfonyl chloride with amines Stable, biologically active derivatives

Applications and Implications of Preparation Methods

The ability to reliably prepare this compound with high purity and yield underpins its use as a versatile sulfonylating agent in:

The preparation method's robustness directly impacts downstream synthetic efficiency and product quality in these applications.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Notes
Starting material 2-[2-(Benzyloxy)ethoxy]ethanol Commercially available or synthesized
Sulfonylation reagent Thionyl chloride (SOCl₂) Acts as chlorinating agent and solvent
Reaction conditions Reflux under inert atmosphere (N₂) 4–6 hours for complete conversion
Workup Removal of gases (HCl, SO₂), solvent evaporation Crude sulfonyl chloride obtained
Purification Vacuum distillation or chromatography High purity product (>95%)
Characterization NMR, IR, MS Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Base catalysts such as triethylamine

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino groups in proteins, leading to changes in protein function and activity.

Comparison with Similar Compounds

Target Compound :

  • Functional Groups : Benzyloxy ether, ethoxy chain, sulfonyl chloride.
  • Reactivity : High electrophilicity at the sulfonyl chloride group, enabling nucleophilic substitution (e.g., sulfonamide or sulfonate ester formation).

Comparison Compounds :

2-(2-((3,4-Bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol (YTK-A76): Functional Groups: Benzyloxy ether, amino group, hydroxyl group. Reactivity: The hydroxyl and amino groups participate in hydrogen bonding and reductive amination (as seen in its synthesis using sodium triacetoxyborohydride) but lack the electrophilic sulfonyl chloride reactivity .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol: Functional Groups: Phenoxy ether, branched alkyl chain (tetramethylbutyl), hydroxyl group. Reactivity: The hydroxyl group is less reactive than sulfonyl chloride, limiting its utility in substitution reactions. Its lipophilic alkyl chain enhances solubility in non-polar solvents .

2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl Chloride: Functional Groups: Methoxy-ethoxy ether, sulfonyl chloride.

Physical and Analytical Properties

Collision Cross Section (CCS) and Mass Spectrometry Data :

A related sulfonyl chloride, 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride, exhibits the following predicted CCS values (Ų) for various adducts:

Adduct m/z Predicted CCS (Ų)
[M+H]+ 247.04015 151.6
[M+Na]+ 269.02209 160.3
[M+NH4]+ 264.06669 157.6
[M-H]- 245.02559 148.5

The benzyloxy-containing target compound is expected to have a larger CCS due to its bulkier benzyl group, which increases molecular surface area and steric effects .

Solubility and Stability :

  • The benzyloxy group in the target compound enhances lipophilicity, favoring solubility in dichloromethane or THF. In contrast, the hydroxyl-terminated analogs (e.g., YTK-A76) are more polar and water-soluble .
  • Sulfonyl chlorides are generally moisture-sensitive, requiring anhydrous storage conditions, whereas hydroxylated analogs (e.g., 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol) are more stable under ambient conditions .

Biological Activity

2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride, also known as 2-(benzyloxy)ethanesulfonyl chloride, is a sulfonyl chloride compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial, anticancer properties, and its role in synthetic organic chemistry.

  • Molecular Formula : C9H11ClO3S
  • Molecular Weight : 220.70 g/mol
  • IUPAC Name : 2-(benzyloxy)ethanesulfonyl chloride

Synthesis

The synthesis of this compound typically involves the reaction of 2-(benzyloxy)ethanol with thionyl chloride (SOCl2). The reaction proceeds under reflux conditions:

C9H12O2+SOCl2C9H11ClO3S+HCl+SO2\text{C}_9\text{H}_{12}\text{O}_2+\text{SOCl}_2\rightarrow \text{C}_9\text{H}_{11}\text{ClO}_3\text{S}+\text{HCl}+\text{SO}_2

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. For instance:

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis10

These results suggest its potential as an antimicrobial agent in pharmaceutical applications .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. A study highlighted that treatment with the compound resulted in a significant reduction in cell viability in breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM . The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound is primarily attributed to its sulfonyl chloride functional group, which acts as an electrophile. This reactivity allows it to form sulfonamide derivatives through nucleophilic substitution reactions. The sulfonyl group can interact with various biological molecules, modifying their structure and function, which is crucial in drug development .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several sulfonyl chlorides, including this compound. The findings indicated that this compound had superior activity against Gram-positive bacteria compared to other tested compounds. The study utilized a disk diffusion method to measure the inhibition zones .

Case Study 2: Anticancer Properties

In another investigation focusing on cancer therapy, researchers treated human cancer cell lines with varying concentrations of the compound. The results demonstrated a dose-dependent response in cell viability, with higher concentrations leading to increased apoptosis markers such as cleaved PARP and caspase-3 activation .

Q & A

Q. What are the standard laboratory synthesis protocols for 2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride?

The synthesis typically involves a two-step process:

  • Step 1 : Etherification of benzyl alcohol with ethylene glycol derivatives to form the 2-(benzyloxy)ethoxy ethane backbone.
  • Step 2 : Sulfonation and chlorination using chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group. Key parameters include maintaining anhydrous conditions, controlling reaction temperature (0–5°C during chlorination), and using catalysts like pyridine to neutralize HCl by-products .

Q. What analytical techniques are recommended for characterizing this compound?

Essential methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm the ether backbone and sulfonyl chloride group.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>98% recommended for research use).
  • Mass Spectrometry (LC-MS/HRMS) for molecular weight validation.
  • FT-IR to identify characteristic S=O stretches (~1370 cm⁻¹ and ~1170 cm⁻¹) .

Q. How should researchers handle and store this compound safely?

  • Handling : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid contact with moisture to prevent hydrolysis.
  • Storage : Keep in amber glass vials under inert gas (argon/nitrogen) at 2–8°C. Desiccate to minimize degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Systematic optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.
  • Catalyst screening : Triethylamine or DMAP improves chlorination efficiency.
  • Temperature gradients : Stepwise cooling during sulfonation reduces side reactions. Design of Experiments (DoE) frameworks are recommended to evaluate interactions between variables .

Q. What factors explain contradictory yield data in literature for sulfonyl chloride derivatives?

Discrepancies may arise from:

  • Purity of starting materials (e.g., trace water in ethylene glycol derivatives).
  • Reaction stoichiometry : Excess thionyl chloride (>1.2 equiv) ensures complete conversion.
  • Workup procedures : Incomplete removal of HCl by-products can skew yield calculations .

Q. How can researchers design biological activity studies for this compound?

  • Antimicrobial assays : Test against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) strains using disk diffusion or MIC protocols.
  • Enzyme inhibition : Screen against cyclooxygenase (COX) or carbonic anhydrase isoforms via fluorometric assays.
  • Solubility optimization : Use DMSO/PBS mixtures for in vitro studies, noting that the benzyloxy group may enhance membrane permeability .

Q. What strategies mitigate stability issues during long-term storage?

  • Lyophilization : Convert to a stable solid form under vacuum.
  • Additives : Include stabilizers like BHT (0.01% w/w) to prevent radical-mediated degradation.
  • Periodic QC checks : Monitor via HPLC every 3–6 months .

Methodological and Mechanistic Questions

Q. What computational tools aid in predicting reactivity and degradation pathways?

  • Density Functional Theory (DFT) : Model nucleophilic substitution reactions (e.g., with amines) to predict kinetic barriers.
  • Molecular Dynamics (MD) : Simulate interactions in biological matrices to guide drug design.
  • Software : Gaussian, ORCA, or Schrödinger Suite for electronic structure analysis .

Q. How do structural modifications (e.g., fluorination) alter this compound’s reactivity?

Comparative studies with analogs (e.g., 2-((2-fluorobenzyl)oxy)ethane-1-sulfonyl chloride) show:

  • Electron-withdrawing groups (e.g., -F) increase electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles.
  • Steric effects : Bulky substituents (e.g., cyclohexyl) reduce reaction rates in SN2 mechanisms .

Q. What techniques validate sulfonamide bond formation in downstream applications?

  • X-ray Crystallography : Resolve crystal structures of derivatives to confirm bond geometry.
  • TLC Monitoring : Use ninhydrin or UV visualization to track amine coupling.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities in enzyme-inhibitor complexes .

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